2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is a bicyclic diketopiperazine derivative featuring a spiro-fused cyclopentane ring and two nitrogen atoms at positions 2 and 6. The 2-(2-hydroxyethyl) substituent introduces a hydroxyl group, enhancing hydrophilicity compared to alkyl-substituted analogs.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C11H18N2O3/c14-7-6-13-9(15)2-4-11(10(13)16)3-1-5-12-8-11/h12,14H,1-8H2 |
InChI Key |
ROGVKRGZPOHIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2=O)CCO)CNC1 |
Origin of Product |
United States |
Preparation Methods
2,8-Diazaspiro[4.5]decane-1,3-dione derivatives are bicyclic lactams characterized by a spiro junction at the C5 position, conferring rigidity and stereochemical diversity. The 2-(2-hydroxyethyl) substituent enhances solubility and provides a handle for further derivatization, making this scaffold valuable in pharmaceutical chemistry for kinase inhibition and neurotransmitter modulation. Synthetic routes must address challenges such as regioselective cyclization, stereocontrol, and the introduction of polar functional groups without compromising ring stability.
Multi-Step Synthesis via Chloroacetyl Chloride Intermediate
Reaction Sequence and Optimization
A four-step synthesis starting from 3-((benzylamino)methyl)oxetane-3-ol (compound 1) is detailed in patent CN113214290A. The pathway involves:
- N-Alkylation with Chloroacetyl Chloride : Compound 1 reacts with chloroacetyl chloride in dichloromethane/triethylamine at ≤10°C to form compound 2 (45% yield after purification).
- Intramolecular Cyclization : Using sodium hydride in tetrahydrofuran under argon, compound 2 undergoes cyclization to yield compound 3 (62% yield).
- Reductive Amination : Lithium aluminum hydride reduces the amide group of compound 3 in tetrahydrofuran, producing compound 4 (58% yield).
- Catalytic Hydrogenation : Palladium-on-carbon catalyzes hydrogenation (50 psi H₂, 30°C, 12 hours) to remove the benzyl protecting group, yielding 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5, 74% yield).
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
| Step | Reaction | Base/Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Alkylation | Triethylamine/CH₂Cl₂ | ≤10°C | 16 | 45 |
| 2 | Cyclization | NaH/THF | 0°C→RT | 4 | 62 |
| 3 | Reduction | LiAlH₄/THF | Reflux | 2 | 58 |
| 4 | Hydrogenation | Pd/C, H₂/EtOAc | 30°C | 12 | 74 |
Aza-Henry Reaction and Cyclization Approach
Stereoselective Spirocycle Formation
Hernández-Ibáñez et al. demonstrated the synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones via an aza-Henry reaction between N-tert-butanesulfinyl aldimines and ethyl 4-nitrobutanoate. Key steps include:
- Aza-Henry Reaction : Nitrobutanoate addition to aldimines at −78°C in dichloromethane, yielding β-nitro amines with >95% diastereomeric excess.
- Cyclization : Acidic removal of the sulfinyl group (HCl/MeOH) followed by spontaneous lactamization forms the spiro framework (68–82% yield over two steps).
Table 2: Yields and Diastereoselectivity in Aza-Henry/Cyclization
| Entry | R Group | Aza-Henry Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| 1 | i-Bu | 85 | 91 | 77 |
| 2 | Ph(CH₂)₂ | 78 | 88 | 69 |
| 3 | Me(CH₂)₇ | 82 | 71 | 58 |
Introducing the 2-Hydroxyethyl Group
To incorporate the 2-hydroxyethyl moiety, ethyl 4-nitrobutanoate could be replaced with a nitro ester containing a protected hydroxyl group (e.g., tert-butyldimethylsilyl ether). Post-cyclization deprotection (e.g., tetrabutylammonium fluoride) would unveil the hydroxyethyl substituent. This approach maintains stereocontrol while enabling late-stage functionalization.
Catalytic Hydrogenation and Protecting Group Strategies
Hydrogenolytic Deprotection
Patent WO2018087602A1 highlights catalytic hydrogenation (20–100 psi H₂, 20–50°C) for removing benzyl and tert-butoxycarbonyl (Boc) groups from diazaspiro intermediates. For hydroxyethyl-containing compounds, hydrogenation must be conducted in aprotic solvents (e.g., ethyl acetate) to prevent ether cleavage. Adding acetic acid as an activator increases reaction rates by protonating the amine intermediate.
Protecting Group Compatibility
The hydroxyethyl group’s polarity necessitates protection during synthesis. Benzyl ethers are suitable for hydrogenolytic deprotection, while silyl ethers (e.g., TBS) offer stability under basic conditions. For example, in aza-Henry reactions, a TBS-protected hydroxyethyl group would survive the acidic cyclization step, enabling subsequent fluoride-mediated deprotection.
Resolution of Enantiomers and Chiral Synthesis
Diastereomeric Salt Formation
WO2018087602A1 resolves racemic 2,8-diazaspiro[4.5]decane derivatives using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid. The process involves:
- Salt Formation : Mixing the racemic amine with the chiral acid in ethanol/THF (3:1) at 30°C.
- Crystallization : Seeding with enantiopure salt induces preferential crystallization (78.55% enantiomeric excess).
- Recrystallization : Repeated crystallization in heptane/THF improves purity to >99% ee.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 2,8-Diazaspiro[4.5]decane Synthesis
| Method | Steps | Total Yield (%) | Stereocontrol | Functional Group Tolerance |
|---|---|---|---|---|
| Multi-Step Alkylation | 4 | 20–30 | Low | Moderate (Boc compatible) |
| Aza-Henry/Cyclization | 2 | 50–70 | High | High (silyl protected) |
| Catalytic Hydrogenation | 1 | 70–85 | None | Low (sensitive to ethers) |
The aza-Henry approach offers superior efficiency and stereocontrol, whereas hydrogenation is optimal for deprotection but limited in functional group compatibility.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to diols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- with structurally related compounds:
*Estimated molecular weight based on structural similarity.
Key Observations:
Q & A
Q. What are the recommended synthetic routes for preparing 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives, including the 2-(2-hydroxyethyl) substituent?
- Methodological Answer : A common approach involves microwave-assisted Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce aryl/heteroaryl groups at specific positions. For example, coupling 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione with boronic esters in acetonitrile/sodium carbonate under microwave irradiation (120°C, 60 min) yields derivatives with >70% efficiency .
- Key Steps :
Debenzylation of intermediates using hydrogenolysis (H₂/Pd(OH)₂/C, acetic acid, ethanol).
Purification via SCX-2 ion-exchange chromatography .
Q. How can the purity and structural integrity of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives be validated?
- Methodological Answer :
- Analytical Techniques :
- LC-MS (method C, ESI): Retention time (~2.37 min) and mass-to-charge ratio (e.g., m/z 422/424 [M+H]⁺) confirm molecular weight .
- ¹H/¹³C NMR : Characteristic signals (e.g., δ 1.41 ppm for spirocyclic protons, δ 181.6 ppm for carbonyl carbons) verify spirocyclic backbone integrity .
- Purity Assessment :
- HPLC with UV detection (e.g., 98% purity at 254 nm) .
Advanced Research Questions
Q. What strategies are effective for optimizing the pharmacokinetic properties of 2,8-Diazaspiro[4.5]decane-1,3-dione-based compounds?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-hydroxyethyl group with tert-butyl carbamates (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) to enhance metabolic stability .
- Solubility Enhancement : Introduce polar groups (e.g., 3-fluoropyrrolidine hydrochloride) via SNAr reactions in NMP/triethylamine at 220°C .
- In Vivo Testing : Use rodent models to assess oral bioavailability (e.g., compound 81 in WNT pathway inhibitors showed 76% yield and nM-level IC₅₀ values) .
Q. How do structural modifications at the 2-position (e.g., 2-hydroxyethyl vs. methyl) impact biological activity?
- Methodological Answer :
- Case Study :
- 2-Hydroxyethyl : Enhances hydrogen-bonding potential, improving target binding (e.g., 8-(3-chloro-5-arylpyridin-4-yl) derivatives showed improved inhibition of WNT signaling ).
- 2-Methyl : Reduces polarity, increasing blood-brain barrier permeability (e.g., 8-methyl analogs in CNS-targeted agents) .
- SAR Analysis :
- Use docking studies (PDB: 5Y8 ligand) to map interactions with residues in enzymatic pockets .
Conflict Resolution in Data
Q. How should discrepancies in reported molecular weights (e.g., 190.67 vs. 234.68) be addressed?
- Methodological Answer :
- Source Verification : Cross-check CAS numbers (e.g., 832710-65-3 vs. 117281-08-0) to distinguish between hydrochloride salts (higher MW due to Cl⁻) and free bases .
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., ESI-HRMS for C₈H₁₅ClN₂O: calcd 190.087, found 190.087) .
Experimental Design Considerations
Q. What precautions are necessary when handling 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives in aqueous conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
